N-(4-acetylphenyl)-N'-phenylthiourea

Übersicht

Beschreibung

Thiourea derivatives are of significant interest in various fields of chemistry due to their versatile chemical properties and potential applications. They exhibit a range of biological activities and are key intermediates in the synthesis of numerous heterocyclic compounds.

Synthesis Analysis

The synthesis of thiourea derivatives, such as N-(4-acetylphenyl)-N'-phenylthiourea, typically involves the reaction of amines with thiocarbonyl compounds. For instance, N, N′-diphenylthiourea reacts with dialkyl acetylenedicarboxylates to form adducts, which undergo cyclization to produce related compounds in good yields, showcasing the reactivity of thiourea derivatives towards cyclization reactions (Heshmati Gonbari, Ramazani, & Souldozi, 2009).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Sensing Probes

N-(4-acetylphenyl)-N'-phenylthiourea derivatives exhibit significant enzyme inhibitory activities. For instance, a study on various thiourea derivatives demonstrated their potential as anti-cholinesterase agents, inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds also showed promise as sensing probes for detecting toxic metals such as mercury, using spectrofluorimetric techniques (Rahman et al., 2021).

Anticancer Properties

Thiourea derivatives have been explored for their potential in cancer treatment. For example, certain phenolic amine compounds, including N-acetyl-4-S-cysteaminylphenol, showed growth inhibitory activity against melanoma cell lines. These compounds were more effective in pigmented melanoma cells, and their efficacy was influenced by tyrosinase activity, a key enzyme in melanin synthesis (Prezioso et al., 1992).

Chemical Synthesis and Structural Analysis

The structural and chemical properties of N-(4-acetylphenyl)-N'-phenylthiourea and related compounds have been a subject of research. Studies have focused on the synthesis and characterization of these compounds, exploring their reactivity and potential applications in various chemical processes. For instance, research has been conducted on the synthesis and reaction properties of different thiourea derivatives (Akhtar et al., 1977).

Antioxidant and Antidiabetic Properties

Recent studies have identified the antioxidant and antidiabetic properties of thiourea-based compounds. These compounds have shown effective inhibition of enzymes such as acetylcholinesterase and α-glycosidase, indicating their potential in the treatment of diabetes and related disorders. The antioxidant activity of these compounds was also assessed through various in vitro assays (Maharramova et al., 2018).

Anion Receptors and Organocatalysts

N-(4-acetylphenyl)-N'-phenylthiourea derivatives have been found effective as anion receptors. Their structural configuration allows them to bind with anions efficiently, indicating potential use in various chemical and biological processes. These compounds have shown higher anion affinity than their counterparts and could be useful in designing organocatalysts (Liu et al., 2009).

Material Science and Polymer Research

Thiourea derivatives are also being explored in the field of material science. Research has been conducted on synthesizing novel polymers using phenylthiourea derivatives, examining their thermal stability, solubility, and potential applications in various industries (Kausar et al., 2010).

Eigenschaften

IUPAC Name |

1-(4-acetylphenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXJDQSXUOEYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

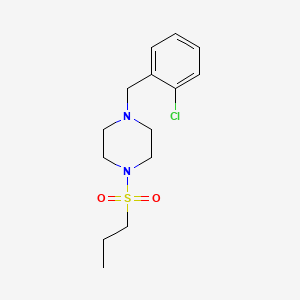

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

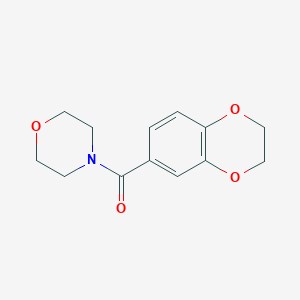

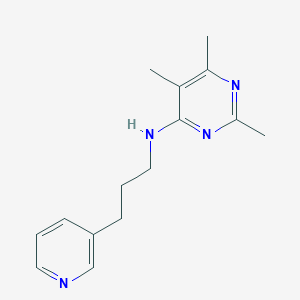

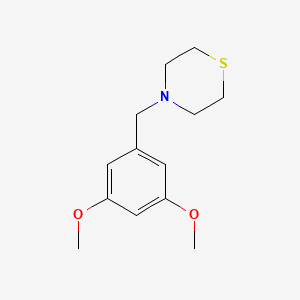

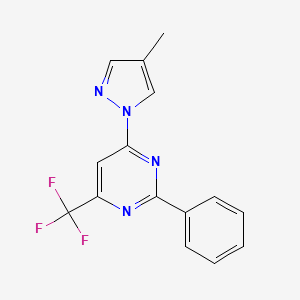

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5664830.png)

![N-cyclopentyl-2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5664838.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5664844.png)

![(1S*,5R*)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5664869.png)

![cyclohexyl [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5664878.png)

![(3S*,4R*)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5664894.png)

![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)